Product packaging for 5-azido-2,3-dihydro-1H-indene(Cat. No.:CAS No. 55716-65-9)

5-azido-2,3-dihydro-1H-indene

Cat. No.: B1461515
CAS No.: 55716-65-9
M. Wt: 159.19 g/mol
InChI Key: RNNOMJDAURJHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-azido-2,3-dihydro-1H-indene (CAS 55716-65-9) is a chemical intermediate with the molecular formula C9H9N3 and a molecular weight of 159.18 g/mol . Azido-compounds like this one are recognized in scientific research as highly versatile precursors for the synthesis of nitrogen-containing structures, which are prevalent in many natural products and pharmacologically active molecules . They serve as robust and efficacious building blocks in chemical biology and modern drug discovery efforts . The azide functional group is particularly valued for its role in the synthesis of high-value drug analogs and complex bioactive skeletons, often serving as a key intermediate to install amine functionalities in target molecules . As a research chemical, this compound can function as a critical synthetic intermediate in the development of new pharmaceutical compounds and as a reference standard for drug impurity identification and analysis . Proper handling procedures must be followed: researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to avoid skin contact. For storage, it is recommended to keep the compound at -4°C for shorter periods (1-2 weeks) or at -20°C for longer preservation (1-2 years) . This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1461515 5-azido-2,3-dihydro-1H-indene CAS No. 55716-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azido-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-11-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNOMJDAURJHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 5 Azido 2,3 Dihydro 1h Indene

Thermally Induced Decomposition and Nitrene Generation from Azidoindene Compounds

Thermal activation of aryl azides provides a common route to generate aryl nitrenes, which are highly reactive, electron-deficient intermediates. This process involves the extrusion of a molecule of dinitrogen, a thermodynamically favorable transformation. The decomposition of 5-azido-2,3-dihydro-1H-indene is expected to follow this pathway, yielding the corresponding 2,3-dihydro-1H-inden-5-ylnitrene (also known as 5-indanylnitrene).

The thermal decomposition is a unimolecular reaction whose rate is dependent on the temperature and the electronic properties of the aryl group. The reaction proceeds through a stepwise mechanism where the initial and rate-determining step is the formation of the nitrene intermediate. scispace.comrsc.org This generation can occur via two distinct mechanistic pathways: a spin-allowed process leading to the singlet nitrene and a spin-forbidden channel involving an intersystem crossing that yields the triplet nitrene in its ground state. scispace.comrsc.org

Activation MethodTypical ConditionsIntermediate Species
Thermal Heating in an inert solvent (e.g., xylene, dichlorobenzene) or via Flash Vacuum Thermolysis (FVT) at high temperatures (>300 °C)Singlet and/or Triplet Nitrene
Photochemical UV irradiation (e.g., 254 nm, 300 nm) in a suitable solvent at ambient or low temperaturesPrimarily Singlet Nitrene, which can intersystem cross to the Triplet state

Aryl nitrenes are typically short-lived, high-energy species that cannot be isolated under normal conditions. Their existence is often inferred from the final products of the reaction. Direct observation and characterization of these transient intermediates require specialized spectroscopic techniques, such as laser flash photolysis, or matrix isolation studies where the nitrene is generated and trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures. While no specific spectroscopic data for the 2,3-dihydro-1H-inden-5-ylnitrene intermediate are available, studies on analogous aryl nitrenes have confirmed their electronic structure and properties. The triplet state is the ground state for most aryl nitrenes, but the singlet state is initially formed upon decomposition and is responsible for many of the characteristic reactions.

Once generated, the 2,3-dihydro-1H-inden-5-ylnitrene intermediate is poised to undergo rapid subsequent reactions. Due to its high reactivity and proximity to various C-H bonds, intramolecular reactions are highly probable. The primary pathways for singlet nitrenes involve insertion into C-H or C=C bonds.

For the 5-indanylnitrene, several intramolecular C-H insertion reactions are possible:

Insertion into aromatic C-H bonds: The nitrene can insert into the C-H bonds at the C4 or C6 positions of the benzene (B151609) ring. This would lead to the formation of new five-membered heterocyclic rings, resulting in complex tricyclic amine structures.

Insertion into aliphatic C-H bonds: The nitrene could potentially insert into the C-H bonds of the adjacent five-membered aliphatic ring (at the C1, C2, or C3 positions). Such reactions would yield novel, strained, fused-ring systems.

These intramolecular cyclizations are a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. The regioselectivity of the insertion (i.e., which C-H bond reacts) depends on factors such as bond strength, steric accessibility, and the geometric proximity of the C-H bond to the nitrene center.

Photochemical Activation and Photo-Initiated Reactions of this compound

Photolysis provides an alternative, often milder, method for generating nitrenes from azides. Irradiation of this compound with ultraviolet (UV) light induces the cleavage of the N-N₂ bond, leading to the formation of 5-indanylnitrene and the liberation of dinitrogen gas. scispace.com Photochemical generation often favors the formation of the more reactive singlet nitrene, which can then undergo its characteristic insertion and rearrangement reactions or relax to the triplet ground state.

The photo-induced deazidation is the primary photochemical event. Upon absorption of a photon, the azide (B81097) is promoted to an excited state, which then rapidly decomposes, losing N₂. The resulting 5-indanylnitrene is "born" in the singlet state and will follow the same reactivity pathways available to the thermally generated species. scispace.com These include the intramolecular C-H insertion reactions described previously, leading to the formation of fused heterocyclic products. In the presence of other trapping agents (intermolecular reactions), the nitrene can be diverted to form other products.

While the intramolecular reactions of the generated nitrene are often dominant in the absence of other reactants, the nitrene can also participate in intermolecular cycloaddition reactions. If the photolysis of this compound is carried out in the presence of an alkene, the nitrene can add across the double bond to form an aziridine (B145994) (a three-membered ring containing nitrogen). researchgate.net

The mechanism of aziridination depends on the spin state of the nitrene. Singlet nitrenes typically add to alkenes in a concerted, stereospecific manner. In contrast, triplet nitrenes add in a stepwise fashion via a diradical intermediate, which leads to a loss of stereochemistry. researchgate.net Therefore, photochemical methods that selectively generate one spin state can be used to control the outcome of such cycloaddition reactions. Furthermore, cascade reactions involving an initial intramolecular cycloaddition followed by subsequent rearrangements have been observed in related ortho-substituted phenyl azide systems. nih.gov

Cycloaddition Chemistry of the Azido (B1232118) Functionality in this compound

The azido group itself can act as a 1,3-dipole and participate in cycloaddition reactions without prior decomposition to a nitrene. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with a dipolarophile, most commonly an alkyne, to form a 1,2,3-triazole ring.

This reaction can be performed under thermal conditions or, more efficiently, using copper(I) or ruthenium(II) catalysts in what is known as "click chemistry." The catalyzed versions are highly regioselective, typically yielding the 1,4-disubstituted triazole isomer exclusively. This compound is expected to react readily with various alkynes under these conditions to produce a range of 1-(2,3-dihydro-1H-inden-5-yl)-1,2,3-triazoles.

Other electron-deficient dipolarophiles, such as activated alkenes (e.g., those bearing electron-withdrawing groups) or β-ketoesters, can also react with aryl azides to form triazolines or 5-hydroxy-1,2,3-triazoles, respectively. nih.gov

Reaction TypeReactant PartnerProduct
Huisgen Cycloaddition (Thermal) Alkyne (R-C≡C-R')Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne (R-C≡C-H)1,4-disubstituted 1,2,3-triazole
Reaction with Enolates β-ketoester5-hydroxy-1,2,3-triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidoindene Substrates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org For a substrate like this compound, this reaction provides a robust method for covalently linking the indene (B144670) scaffold to a wide array of molecules bearing a terminal alkyne.

The reaction mechanism involves the in-situ formation of a copper(I) acetylide intermediate. nih.gov The copper catalyst, typically generated from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate, coordinates to the terminal alkyne, lowering its pKa and facilitating the formation of the acetylide. wikipedia.org The azide group of the this compound then reacts with this activated acetylide species. This process is not a concerted cycloaddition but proceeds through a stepwise mechanism involving a six-membered copper-containing intermediate, which ultimately leads to the formation of the stable 1,4-disubstituted triazole ring with high specificity. nih.gov The reaction is prized for its reliability, high yields, and tolerance of a broad range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.org

Below is a table representing a typical CuAAC reaction involving this compound.

Reactant AReactant B (Generic Alkyne)Catalyst SystemSolventProduct
This compoundR-C≡CHCuSO₄, Sodium Ascorbatet-BuOH/H₂O1-(2,3-dihydro-1H-inden-5-yl)-4-R-1H-1,2,3-triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-Indene Compounds

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures without any catalyst. magtech.com.cn

In the context of this compound, SPAAC allows for its conjugation to molecules functionalized with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The mechanism is a concerted [3+2] cycloaddition where the azide reacts with the strained triple bond of the cyclooctyne to form a stable triazole product. nih.gov The rate of the reaction is highly dependent on the specific structure and strain of the cyclooctyne used. magtech.com.cn This metal-free approach is particularly valuable in biological systems where the presence of copper is undesirable.

The following table illustrates a representative SPAAC reaction.

Intermolecular Reactions Involving the Azido Group of this compound

Beyond cycloadditions, the azido group can participate in several other important intermolecular transformations.

Nucleophilic Addition and Substitution Reactions of the Azido Moiety

While aryl azides are generally stable, the terminal nitrogen of the azido group can be susceptible to attack by certain strong nucleophiles. A prominent example of this reactivity is the Staudinger ligation, which involves the reaction of the azide with a phosphine. Initially, a phosphazide (B1677712) intermediate is formed, which then undergoes intramolecular cyclization and rearrangement, ultimately losing N₂ gas to form an aza-ylide. In the presence of an electrophilic trap (like a methyl ester), this intermediate can be hydrolyzed to form a stable amide bond, linking the two molecules.

In some cases, direct nucleophilic aromatic substitution can occur where the azide group is displaced by a nucleophile, although this typically requires harsh conditions or activation of the aromatic ring by strong electron-withdrawing groups. For a relatively neutral substrate like this compound, reactions like the Staudinger ligation are more common transformations initiated by nucleophilic attack. One-pot procedures combining nucleophilic substitution to form an azide in situ followed by a click reaction have also been developed to avoid the isolation of potentially hazardous biazide compounds. nih.gov

Reaction TypeNucleophileIntermediateFinal Product (Post-hydrolysis)
Staudinger LigationTriphenylphosphine (B44618) (PPh₃)Aza-ylide5-Amino-2,3-dihydro-1H-indene & Triphenylphosphine oxide

Note: This table provides a representative example of a common nucleophilic reaction with aryl azides.

Electrophilic Activation of the Azido Group

The azide functional group is electron-rich and generally reacts as a nucleophile. However, its reactivity can be modulated through electrophilic activation. This typically involves making the aryl ring itself electron-deficient, which lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). acs.org Perfluorination of the aryl ring is a known strategy to create stable, electron-deficient aryl azides that exhibit enhanced reactivity toward electron-rich species. acs.org

These "electrophilic azides" can undergo reactions not commonly observed with standard aryl azides. acs.org For an unactivated substrate like this compound, electrophilic activation is not an intrinsic property. It would require interaction with a potent electrophile, such as a strong Lewis acid, to polarize the azide and enhance its reactivity. Theoretical studies show that electron-withdrawing substituents on an aryl azide increase its electrophilicity, making it more reactive in certain cycloadditions. nih.gov

Activation MethodEffect on AzideConsequence
Ring Perfluorination (General Concept)Lowers LUMO energyIncreases reactivity toward electron-rich nucleophiles and dipolarophiles. acs.org
Coordination to Lewis Acid (Hypothetical)Polarization of N-N-N bondPotential activation toward nucleophilic attack.

Note: This table describes general principles of electrophilic activation for aryl azides, as specific examples for this compound are not available.

Cascade and Tandem Reaction Sequences Featuring Azido-2,3-dihydro-1H-indene

Cascade or tandem reactions involve multiple bond-forming events occurring in a single pot without the isolation of intermediates, offering significant improvements in synthetic efficiency. This compound is a suitable component for such sequences.

A prime example would be a one-pot, multi-step reaction that begins with the synthesis of the azide itself. For instance, 5-bromo-2,3-dihydro-1H-indene could undergo nucleophilic substitution with sodium azide, and the resulting this compound could be immediately trapped in situ by an alkyne in a CuAAC reaction. nih.govresearchgate.net This approach avoids the isolation of the potentially energetic azide intermediate and streamlines the synthesis of the final triazole product. Such sequences leverage the robust and orthogonal nature of the azide's reactivity, allowing for the controlled and efficient construction of complex molecules.

StepReaction TypeReactantsIntermediate/Product
1Nucleophilic Substitution5-Bromo-2,3-dihydro-1H-indene, NaN₃This compound (in situ)
2CuAACIn situ azide, Terminal Alkyne, Cu(I) catalyst1-(2,3-dihydro-1H-inden-5-yl)-4-R-1H-1,2,3-triazole

Note: This table outlines a feasible and synthetically useful cascade reaction sequence based on established chemical principles.

Analytical and Computational Characterization of 5 Azido 2,3 Dihydro 1h Indene

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 5-azido-2,3-dihydro-1H-indene by mapping its carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 2,3-dihydro-1H-indene scaffold, the spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The aliphatic protons of the five-membered ring typically appear as complex multiplets due to spin-spin coupling. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring, influenced by the electron-donating and withdrawing nature of the alkyl and azido (B1232118) substituents, respectively.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom directly attached to the electron-withdrawing azido group would be shifted downfield compared to the parent indane structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values based on standard NMR principles and data for analogous structures. Actual experimental values may vary.

Atom TypePositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
AliphaticC1-H₂~2.9 (t)~32
AliphaticC2-H₂~2.0 (quintet)~31
AliphaticC3-H₂~2.9 (t)~32
AromaticC4-H~7.0 (d)~118
AromaticC5-~139
AromaticC6-H~6.9 (dd)~112
AromaticC7-H~7.2 (d)~125
AromaticC3a (bridgehead)-~145
AromaticC7a (bridgehead)-~142

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (N=N⁺=N⁻). This peak is typically observed in the region of 2100–2120 cm⁻¹. sci-hub.se Other expected absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), as well as aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Azide (N₃) Asymmetric Stretch2120 - 2100Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.netmdpi.com For this compound, with the molecular formula C₉H₉N₃, HRMS would be used to measure its mass to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from any other potential compounds with the same nominal mass.

The theoretical monoisotopic mass of C₉H₉N₃ is calculated to be 159.0796 g/mol . An experimental HRMS measurement confirming a mass extremely close to this value would provide strong evidence for the correct elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and the azido group in this compound. Aryl azides typically exhibit strong absorption bands in the ultraviolet region, generally at wavelengths below 310 nm. igem.orgsioc.ac.cn The spectrum is expected to show absorptions corresponding to the π → π* transitions of the substituted benzene ring. The presence of the azido group can influence the position and intensity of these bands compared to the parent indane molecule.

Advanced Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

Beyond structural confirmation, advanced spectroscopic techniques are employed to investigate the reactivity of this compound, particularly its behavior upon exposure to light.

Cryogenic Matrix Isolation Spectroscopy for Reactive Intermediates

The photochemistry of aryl azides is known to proceed through highly reactive, short-lived intermediates, primarily nitrenes. nih.gov Cryogenic matrix isolation is a powerful technique used to trap and study these fleeting species. uc.pt In this method, molecules of this compound are vaporized and co-deposited with a large excess of an inert gas, such as argon, onto a cryogenic window at temperatures near absolute zero (e.g., 13 K). nih.govnih.gov

Under these conditions, individual molecules are trapped and isolated within the solid inert matrix, preventing intermolecular reactions. uc.pt The trapped compound can then be irradiated in situ with UV light, initiating the photochemical reaction. The extrusion of molecular nitrogen (N₂) from the azide group is expected to generate the corresponding 5-indenylnitrene.

This highly reactive singlet nitrene intermediate, which would be too short-lived to observe under normal conditions, can be stabilized and studied indefinitely within the cryogenic matrix using techniques like FTIR and UV-Vis spectroscopy. nih.govnih.gov By analyzing the new spectral features that appear upon photolysis and comparing them with quantum chemical calculations, the structure and electronic state of the nitrene and any subsequent rearrangement products (such as azirines) can be characterized, providing critical mechanistic insights into the compound's photoreactivity. nih.gov

Chiral Shift Reagents in NMR for Stereochemical Assignment

The application of chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the stereochemical assignment of chiral molecules. These reagents, typically lanthanide complexes, can induce chemical shift differences between the signals of enantiomers, allowing for their differentiation and the determination of enantiomeric purity. However, no published studies were found that specifically apply this technique to this compound.

Computational Chemistry and Mechanistic Elucidation of Azidoindene Reactions

Computational chemistry provides invaluable insights into the electronic structure, energetics, and reactivity of molecules.

Quantum Chemical Calculations (e.g., DFT, CASSCF) for Electronic Structure and Energetics

Methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are used to investigate the electronic properties and energy of molecules. DFT is often employed for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and reaction energetics. nih.govmdpi.comrsc.org CASSCF is particularly useful for studying molecules with complex electronic structures, such as those with excited states or bond-breaking processes. While there are numerous studies on the computational analysis of phenyl azides and their reactions, acs.orgrsc.orgrsc.org specific calculations for this compound are not available.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. rsc.org This analysis helps in understanding reaction mechanisms and predicting the feasibility of different pathways. Mechanistic studies on the reactions of aryl azides, such as cycloadditions and reductions, have been conducted, providing a general framework for how the azido group might behave. nih.govresearchgate.net However, reaction pathway analyses specific to this compound have not been reported.

Prediction of Spectroscopic Properties from First Principles

Ab initio quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts, with increasing accuracy. nih.govnih.govresearchgate.netmdpi.com These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds. While general methodologies for predicting NMR spectra exist, youtube.com there are no published first-principles predictions of the spectroscopic properties of this compound.

Advanced Applications of 5 Azido 2,3 Dihydro 1h Indene in Chemical Synthesis

Precursors for Diverse Nitrogen-Containing Heterocyclic Systems

The azide (B81097) group in 5-azido-2,3-dihydro-1H-indene serves as a versatile handle for the synthesis of a wide range of nitrogen-containing heterocycles. This functionality can be transformed through various cyclization strategies, providing access to valuable scaffolds for medicinal chemistry and materials science.

Synthesis of Functionalized Indole (B1671886) Derivatives

While direct thermal or photochemical decomposition of aryl azides can lead to the formation of highly reactive nitrenes, which can then undergo intramolecular C-H insertion to form fused heterocyclic systems, the specific application of this method to this compound for the synthesis of functionalized indole derivatives is not extensively documented in readily available literature. In principle, the corresponding nitrene could cyclize into the adjacent aromatic ring, although the regioselectivity and efficiency of such a reaction would need to be experimentally determined. Alternative strategies for indole synthesis often involve multi-step sequences where the azide is first reduced to an amine, which then participates in classical indole-forming reactions.

A hypothetical reaction pathway for the formation of an indole derivative from this compound could involve the following steps:

StepReactionReagents and ConditionsProduct
1Reduction of AzideH₂, Pd/C or PPh₃, H₂O (Staudinger Reduction)5-amino-2,3-dihydro-1H-indene
2Fischer Indole SynthesisAldehyde or Ketone, Acid CatalystFunctionalized Indole Derivative

This table represents a theoretical pathway and is not based on specific cited examples for this compound.

Construction of Triazole-Fused Architectures

The azide functionality of this compound is ideally suited for participation in [3+2] cycloaddition reactions with alkynes, a cornerstone of "click chemistry." nih.govorganic-chemistry.orginterchim.fr This reaction, often catalyzed by copper(I), provides a highly efficient and regioselective route to 1,2,3-triazole-fused architectures. nih.govnih.gov By reacting this compound with a variety of terminal or internal alkynes, a library of novel triazole-indane hybrids can be readily synthesized. These structures are of significant interest due to the prevalence of the triazole motif in medicinal chemistry.

The general scheme for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:

Reactant 1Reactant 2CatalystProduct
This compoundSubstituted AlkyneCu(I) source (e.g., CuSO₄/sodium ascorbate)1-(2,3-dihydro-1H-inden-5-yl)-4-substituted-1H-1,2,3-triazole

This table illustrates the general click chemistry reaction applicable to this compound.

Synthetic Intermediates for Amine and Amide Derivatives

The azide group of this compound can be readily transformed into amine and amide functionalities, making it a valuable intermediate in the synthesis of a wide range of compounds.

The reduction of the azide to a primary amine is a common and efficient transformation. organic-chemistry.org This can be achieved through various methods, including catalytic hydrogenation or, more mildly, the Staudinger reaction. organic-chemistry.orgwikipedia.orgysu.amnih.gov The resulting 5-amino-2,3-dihydro-1H-indene is a key precursor for the synthesis of a variety of derivatives, including amides, sulfonamides, and other nitrogen-containing compounds.

The Staudinger reaction involves the treatment of the azide with a phosphine, such as triphenylphosphine (B44618), to form an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine. wikipedia.orgysu.am This method is particularly useful for substrates that are sensitive to the conditions of catalytic hydrogenation.

ReactionReagentsProduct
Staudinger Reduction1. PPh₃2. H₂O5-amino-2,3-dihydro-1H-indene

This table outlines the Staudinger reduction for the synthesis of the corresponding amine.

Furthermore, the Staudinger ligation, a modification of the Staudinger reaction, can be employed to directly form an amide bond. ysu.amnih.gov In this reaction, the aza-ylide intermediate is trapped by an electrophile, such as an acid chloride or an ester, to yield an amide. This provides a direct route from the azide to amide derivatives without the need to isolate the intermediate amine.

Contribution to the Synthesis of Conformationally Restricted Molecular Scaffolds

Development of Azidoindene-Based Molecular Probes and Chemical Tools

The azide group is a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with a specific partner, typically an alkyne, through click chemistry. researchgate.netsemanticscholar.org This property makes this compound an attractive building block for the development of molecular probes and chemical tools for studying biological processes. nih.govrsc.org

Bioconjugation Strategies Utilizing Azidoindene Scaffolds

The azide functionality of this compound can be utilized in bioconjugation strategies to attach the indane scaffold to biomolecules such as proteins, peptides, or nucleic acids. semanticscholar.orgresearchgate.net This is typically achieved through the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nih.govrsc.org For example, a biomolecule can be functionalized with an alkyne group, and then reacted with this compound to form a stable triazole linkage. This allows for the site-specific labeling of biomolecules with the indane moiety, which can serve as a reporter group, a drug delivery vehicle, or a tool to probe biomolecular interactions.

The general strategy for bioconjugation is outlined below:

Biomolecule ModificationLigation ReactionResult
Introduction of an alkyne handle onto a biomoleculeReaction with this compound via CuAAC or SPAACBiomolecule conjugated to the 2,3-dihydro-1H-indene scaffold

This table provides a general overview of a bioconjugation strategy.

Future Research Trajectories in 5 Azido 2,3 Dihydro 1h Indene Chemistry

Innovations in Stereoselective and Enantioselective Azidation Methodologies for Indene (B144670) Systems

The development of stereoselective and enantioselective methods for the introduction of the azide (B81097) functionality into the indene framework is a key area of future research. Current efforts are directed towards the use of chiral catalysts to control the stereochemical outcome of the azidation reaction, yielding enantiopure or enantioenriched azidoindenes.

One promising approach involves the use of chiral rhodium(III) catalysts bearing cyclopentadienyl (B1206354) (Cp) or indenyl (Ind) ligands. While these catalysts have been successfully employed in the enantioselective aziridination of unactivated alkenes, their application in direct asymmetric azidation is an active area of investigation. nih.govacs.orgchemrxiv.org The development of tailored chiral indenyl rhodium complexes could enable highly stereocontrolled azidation of indene and its derivatives.

Biocatalysis presents another powerful tool for achieving high enantioselectivity. A chemo-enzymatic cascade involving a styrene (B11656) monooxygenase for asymmetric epoxidation of indene, followed by nucleophilic ring-opening with azide, has been shown to produce chiral 1,2-azido alcohols. nih.govresearchgate.net Future work will likely focus on expanding the substrate scope of these enzymatic systems and engineering enzymes with enhanced activity and selectivity for indene derivatives.

The following table summarizes potential catalytic systems for the asymmetric azidation of indene:

Catalytic SystemDescriptionPotential Advantages
Chiral Rhodium(III) Complexes Rhodium catalysts with chiral cyclopentadienyl or indenyl ligands.High catalytic activity and potential for excellent enantiocontrol.
Biocatalytic Cascades Multi-enzyme systems, for example, combining a monooxygenase with a halohydrin dehalogenase.High enantioselectivity and environmentally friendly reaction conditions.
Chiral Palladium(II) Complexes Palladium catalysts with chiral ligands like Pyox.Proven effectiveness in enantioselective azidation of unactivated alkenes. nih.gov

Exploration of Novel Reactivity Patterns and Cascade Transformations Involving Azidoindene

Beyond its role as a synthetic precursor, the azide group in 5-azido-2,3-dihydro-1H-indene offers a gateway to a rich and diverse range of chemical transformations. Future research will delve into uncovering novel reactivity patterns and designing elegant cascade reactions that leverage the unique properties of the azidoindene scaffold.

One area of interest is the exploration of intramolecular cyclizations. The azide moiety can participate in various cyclization reactions, either thermally or photochemically, to construct complex heterocyclic systems fused to the indane core. nih.govnih.gov For instance, intramolecular [3+2] cycloadditions between the azide and a suitably positioned unsaturated group within the same molecule could lead to the formation of novel polycyclic structures.

Cascade reactions initiated by the azide group are also a promising avenue. The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of subsequent reactions, including C-H insertion, cyclization, and rearrangement. nih.govresearchgate.netresearchgate.net The investigation of these cascade pathways in the context of this compound could lead to the efficient synthesis of complex nitrogen-containing molecules. Furthermore, the azide group is a key participant in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwikipedia.orgillinois.edumdpi.comorganic-chemistry.org This highly efficient and versatile reaction can be used to conjugate azidoindene derivatives to a wide range of other molecules, opening up possibilities for the creation of new materials and bioconjugates.

Integration of this compound Synthesis with Sustainable and Green Chemistry Principles

In line with the growing emphasis on environmentally responsible chemical synthesis, future research will focus on developing sustainable and green methods for the production of this compound. This involves the adoption of safer reagents, the use of renewable resources, and the implementation of energy-efficient reaction conditions.

A key concern in azide synthesis is the potential hazard associated with the accumulation of explosive intermediates. Flow chemistry offers a powerful solution by enabling the in-situ generation and immediate consumption of hazardous reagents in a continuous process, thereby minimizing risks. cam.ac.ukacs.orgresearchgate.netrsc.org The development of a continuous flow process for the synthesis of this compound would represent a significant step forward in terms of safety and scalability.

The use of alternative energy sources, such as ultrasound, is another promising green chemistry approach. Ultrasound-assisted synthesis can often lead to shorter reaction times, lower energy consumption, and improved yields. mdpi.commdpi.comnih.govrsc.orgoup.com Exploring the application of sonochemistry to the synthesis of azidoindene could offer a more sustainable alternative to conventional heating methods.

Biocatalysis is also set to play a crucial role in the green synthesis of azido (B1232118) compounds. nih.govnih.govastrazeneca.commdpi.com The use of enzymes can enable highly selective transformations under mild reaction conditions, often in aqueous media, thereby reducing the reliance on harsh reagents and organic solvents. The development of enzymatic methods for the synthesis of this compound is a key goal for future research.

The following table highlights key green chemistry approaches for the synthesis of this compound:

Green Chemistry ApproachDescriptionPotential Benefits
Flow Chemistry Continuous synthesis in a microreactor.Enhanced safety, improved process control, and scalability. cam.ac.ukacs.orgresearchgate.netrsc.org
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to promote the reaction.Reduced reaction times, lower energy consumption, and potentially higher yields. mdpi.commdpi.comnih.gov
Biocatalysis Use of enzymes as catalysts.High selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.govastrazeneca.com
Green Solvents Replacement of hazardous organic solvents with more environmentally benign alternatives like water. arkat-usa.orgReduced pollution and improved safety.

Design of Next-Generation Azidoindene-Derived Molecular Systems with Tunable Reactivity

The unique combination of the rigid indane scaffold and the versatile azide functionality makes this compound an excellent platform for the design of next-generation molecular systems with tunable reactivity and function. By strategically modifying the indene core and leveraging the reactivity of the azide group, researchers can create novel molecules with tailored properties for specific applications.

One exciting direction is the development of photoactivatable probes and labels. The azide group can be photochemically converted into a highly reactive nitrene, which can then form covalent bonds with nearby molecules. This property can be exploited to design photoaffinity labels for studying biological systems or to create light-responsive materials. researchgate.netsci-hub.se

The synthesis of azidoindene-based polymers is another area with significant potential. The azide group can serve as a handle for polymerization or for post-polymerization modification using click chemistry. This could lead to the development of new polymers with tunable properties, such as thermal stability, optical properties, and biocompatibility.

Furthermore, computational methods will play an increasingly important role in the design of azidoindene derivatives with specific reactivity. By using theoretical calculations, researchers can predict the electronic and steric properties of different derivatives and design molecules with optimized reactivity for desired transformations.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 5-azido-2,3-dihydro-1H-indene in laboratory settings?

  • Methodological Answer : Handling azido compounds requires stringent safety measures due to their potential explosivity and toxicity. Key protocols include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood or glovebox to minimize inhalation risks.
  • Waste Disposal : Segregate azide-containing waste and consult specialized disposal services to avoid environmental contamination .
  • Storage : Store in cool, dry conditions away from reducing agents or metal catalysts to prevent unintended reactions.

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

  • Methodological Answer : Synthesis typically involves functionalization of the dihydroindene scaffold:

  • Azide Introduction : Use nucleophilic substitution (e.g., NaN₃ with halogenated precursors) or Staudinger reactions.
  • Cross-Coupling : Iron-catalyzed protocols (e.g., coupling alkyl halides with Grignard reagents) can append functional groups while preserving the azide moiety .
  • Multi-Step Synthesis : For complex derivatives, combine Wittig reactions, hydrogenation, and cyclization, as seen in spirocyclic indene syntheses .

Q. How can researchers verify the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. Overlapping signals in dihydroindene derivatives (e.g., δ 2.15–3.20 ppm for bridgehead protons) require high-resolution analysis .
  • HRMS : Confirm molecular weight and azide incorporation via high-resolution mass spectrometry (e.g., ESI-HRMS with Ag⁺ adducts) .
  • Database Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .

Advanced Research Questions

Q. What strategies can resolve contradictory spectroscopic data encountered during the characterization of this compound analogs?

  • Methodological Answer :

  • Iterative Refinement : Re-examine reaction conditions (e.g., purity of starting materials, solvent effects) to identify synthetic artifacts .
  • 2D NMR : Employ COSY, HSQC, and NOESY to resolve signal overlaps and assign stereochemistry.
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound in click chemistry applications?

  • Methodological Answer :

  • DFT Modeling : Calculate transition states and activation energies for azide-alkyne cycloadditions (CuAAC) to optimize reaction conditions.
  • Molecular Dynamics : Simulate solvent effects on azide stability and reaction kinetics .
  • Electrostatic Potential Maps : Identify reactive sites on the dihydroindene scaffold for regioselective functionalization .

Q. What are the challenges in achieving regioselective functionalization of the 5-azido group in dihydroindene derivatives under mild conditions?

  • Methodological Answer :

  • Competing Reactivity : Azides may undergo reduction or decompose under catalytic conditions (e.g., Pd/C). Use non-reductive methods like photochemical activation.
  • Steric Hindrance : Substituents at the 1- and 4-positions (e.g., methyl groups) can block access to the azide; optimize steric bulk using molecular modeling .
  • Catalyst Design : Employ phosphine-free iron catalysts to minimize side reactions in cross-coupling steps .

Q. How can advanced separation techniques (e.g., HS-SPME-GC × GC-TOFMS) be applied to analyze trace dihydroindene derivatives in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) to isolate volatile derivatives from biological or environmental samples .
  • GC × GC-TOFMS : Employ two-dimensional chromatography to resolve co-eluting peaks, and TOFMS for high-sensitivity detection of azido-indene fragments.
  • Multivariate Analysis : Apply PCA to identify diagnostic markers (e.g., methyl-substituted dihydroindenes) in complex mixtures .

Q. What are the implications of steric and electronic effects of substituents on the stability of this compound during storage and reactions?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) stabilize the azide by reducing electron density, while electron-donating groups (e.g., methyl) increase decomposition risks .
  • Steric Shielding : Bulky substituents at the 1- and 6-positions (e.g., phenyl groups) protect the azide from nucleophilic attack .
  • Stability Testing : Monitor azide integrity via FTIR (ν~2100 cm⁻¹ for N₃ stretch) under varying storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-azido-2,3-dihydro-1H-indene
Reactant of Route 2
5-azido-2,3-dihydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.